Boc-GABA-OH Boc-GABA-OH
Brand Name: Vulcanchem
CAS No.: 57294-38-9
VCID: VC21541660
InChI: InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)
SMILES: CC(C)(C)OC(=O)NCCCC(=O)O
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol

Boc-GABA-OH

CAS No.: 57294-38-9

Cat. No.: VC21541660

Molecular Formula: C9H17NO4

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Boc-GABA-OH - 57294-38-9

CAS No. 57294-38-9
Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)
Standard InChI Key HIDJWBGOQFTDLU-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)F)C(=O)O
SMILES CC(C)(C)OC(=O)NCCCC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCCCC(=O)O

Chemical Identity and Structure

Nomenclature and Basic Information

Boc-GABA-OH is identified by several key parameters that define its chemical identity:

ParameterInformation
Chemical NameN-tert-Butyloxycarbonyl-gamma-aminobutyric acid
Common Synonyms4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, Boc-GABA, γ-(Boc-amino)butyric acid
CAS Registry Number57294-38-9
Molecular FormulaC₉H₁₇NO₄
Molecular Weight203.24 g/mol
SMILES NotationCC(C)(C)OC(=O)NCCCC(=O)O
InChI1S/C9H17NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)

Structural Features

The structure of Boc-GABA-OH consists of a gamma-aminobutyric acid (GABA) backbone with its amino group protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial for controlled reactivity in peptide synthesis and other applications. The carboxylic acid group remains unprotected, allowing for selective reactions at this position while maintaining the protected status of the amino group.

Physical and Chemical Properties

Physical Characteristics

Boc-GABA-OH exhibits distinct physical properties that influence its handling and application in research settings:

PropertyValue
Physical AppearanceWhite to off-white powder
Melting Point55-59°C
Boiling Point78-82°C at 0.2 mm Hg
Density1.1±0.1 g/cm³ or 1.1886 g/cm³ (estimated)
Flash Point113°C or >230°F
Refractive Index1.476 or 1.4315 (estimated)

Chemical Properties

The chemical behavior of Boc-GABA-OH is characterized by the following properties:

PropertyValue
SolubilitySoluble in methanol and DMSO (≥100 mg/mL or 492.03 mM)
pKa4.70±0.10 (Predicted)
LogP0.77
Vapor Pressure0.0±1.5 mmHg at 25°C or 4.4E-06 mmHg at 25°C
Exact Mass203.115753
PSA (Polar Surface Area)75.63000

Synthesis and Production Methods

Synthetic Approaches

The synthesis of Boc-GABA-OH typically involves the protection of the amino group of gamma-aminobutyric acid using a tert-butyloxycarbonyl (Boc) protecting group. A documented synthetic method involves the reaction of gamma-aminobutyric acid with O-tertiary-butyl S-phenyl thiocarbonate in the presence of a suitable base .

The general reaction pathway can be represented as:

  • Reaction of gamma-aminobutyric acid with a base to form its salt

  • Addition of O-tertiary-butyl S-phenyl thiocarbonate

  • Heating the mixture to facilitate the reaction

  • Work-up and purification to isolate Boc-GABA-OH

The production process typically involves maintaining the reaction mixture at temperatures ranging from 35°C to 100°C, with optimal yields achieved between 60°C and 85°C .

Industrial Production Considerations

For scaled-up production, several factors must be considered:

  • The reaction is usually conducted in solvents such as dimethyl sulfoxide or mixtures of water and lower alcohols

  • The O-tertiary-butyl S-phenyl thiocarbonate should be used in excess (1.1 to 1.3 moles per mole of amino acid)

  • The base-to-amino acid ratio should be maintained between 1:1 and 2.5:1 on a molar basis

  • pH control during the reaction can help minimize racemization that occurs at higher pH values

Applications in Research and Development

Role as a PROTAC Linker

One of the most significant applications of Boc-GABA-OH is its use as a linker in Proteolysis Targeting Chimeras (PROTACs). Specifically, it has been utilized in the synthesis of UNC6852, an EED-targeted PROTAC . In this context, Boc-GABA-OH serves as a structural component that connects the target protein-binding ligand with the E3 ligase-binding moiety, facilitating the degradation of Polycomb Repressive Complex 2 .

Research by Potjewyd et al. demonstrated the utilization of Boc-GABA-OH in creating bivalent chemical degraders targeting the EED protein, as published in Cell Chemical Biology in January 2020 .

Application in Peptide Synthesis

Boc-GABA-OH plays a crucial role in peptide synthesis, particularly in Boc solid-phase peptide synthesis (Boc-SPPS) . The Boc protecting group enables controlled addition of the GABA residue into peptide sequences, offering several advantages:

  • Selective deprotection under acidic conditions

  • Compatibility with various coupling reagents

  • Ability to incorporate GABA as a spacer or structural element in peptides

  • Prevention of unwanted side reactions during peptide assembly

Mass Spectrometry Studies

Boc-GABA-OH has been utilized in electrospray ionization tandem mass spectrometric studies to investigate the fragmentation patterns of GABA-hybrid peptides . Research has shown that the presence of Boc-GABA at the N-terminus influences the fragmentation behavior of peptides, providing valuable insights for peptide characterization.

In studies of hybrid peptides containing γ-aminobutyric acid (GABA), the Boc group exhibits distinct fragmentation patterns that can help distinguish stereochemical isomers. For instance, protonated diastereomers show different intensities of [M+H-56]+ ions corresponding to the loss of isobutylene .

ClassificationDetails
Hazard SymbolsXi - Irritant
Risk CodesR44 - Risk of explosion if heated under confinement; R36/37/38 - Irritating to eyes, respiratory system, and skin; R22 - Harmful if swallowed
WGK Germany3 (Severe hazard to waters)
Hazard ClassIrritant
Storage ParameterRecommendation
Physical StatePowder
Temperature-20°C for long-term storage or room temperature in a dark, sealed, dry place
Shelf LifePowder: Up to 3 years at -20°C; In solvent: Up to 1 year at -80°C or 6 months at -20°C

Stock Solution Preparation for Research Applications

For researchers working with Boc-GABA-OH, proper solution preparation is essential. The compound demonstrates excellent solubility in DMSO, allowing for the preparation of concentrated stock solutions:

ConcentrationAmount of Boc-GABA-OH
1 mg
1 mM4.9203 mL
5 mM0.9841 mL
10 mM0.4920 mL

Source: Stock solution preparation table

When preparing stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. To enhance solubility, the compound can be heated to 37°C and then subjected to ultrasonic treatment .

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